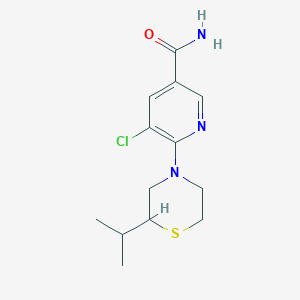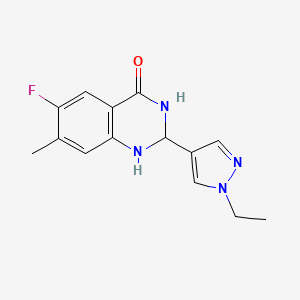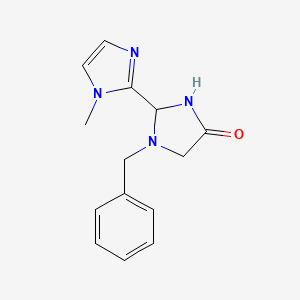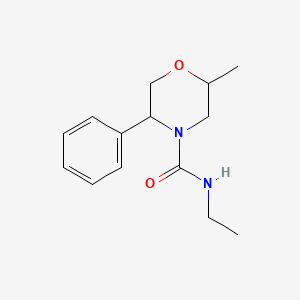
5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mécanisme D'action
The mechanism of action of 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide involves inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators. It also inhibits the activity of certain signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects:
The compound 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, it has been found to have antimicrobial activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide in lab experiments is its relatively simple synthesis method. It can be synthesized under mild conditions and yields the desired product in good yields. Another advantage is its potential applications in various areas of scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy in certain applications.
Orientations Futures
There are several future directions for the research on 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide. One direction is to further investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another direction is to explore its potential as a therapeutic agent for various types of cancer. Additionally, research could be conducted to improve its solubility and bioavailability for more effective use in various applications. Further studies could also be conducted to investigate its potential side effects and toxicity in vivo.
Méthodes De Synthèse
The synthesis of 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide involves the condensation of 5-chloro-3-pyridinecarboxylic acid with 2-propan-2-ylthiomorpholine-4-carboxamide in the presence of a coupling agent such as N,N-dicyclohexylcarbodiimide (DCC). The reaction takes place under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
The compound 5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide has shown potential applications in various areas of scientific research. It has been studied for its anti-inflammatory, anticancer, and antimicrobial properties. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
5-chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3OS/c1-8(2)11-7-17(3-4-19-11)13-10(14)5-9(6-16-13)12(15)18/h5-6,8,11H,3-4,7H2,1-2H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVKUJTYWTZMHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCS1)C2=C(C=C(C=N2)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-6-(2-propan-2-ylthiomorpholin-4-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3-methoxy-4-methylsulfanylphenyl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591597.png)
![3-(4-phenyl-1,3-thiazol-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591606.png)
![3-(5-fluoro-1-benzofuran-2-yl)-3,5,6,7,8,8a-hexahydro-2H-imidazo[1,5-a]pyridin-1-one](/img/structure/B7591611.png)
![5-Methyl-7-(3-methylbutan-2-ylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B7591624.png)



![1-[Cyclopropyl-(2,5-difluorophenyl)methyl]-3-(2-methoxyethyl)urea](/img/structure/B7591655.png)
![N-[1-(3-methoxypropyl)pyrazol-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B7591661.png)

![5-methyl-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7591676.png)